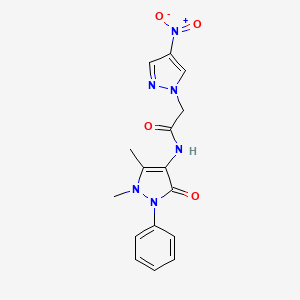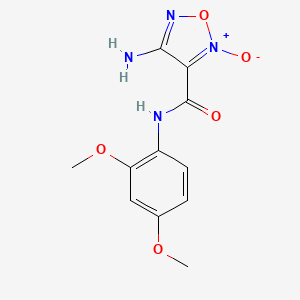![molecular formula C13H14ClF6N3O B11489019 N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11489019.png)
N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloropyridinyl group, a hexafluoropropyl group, and a pentanamide moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chloropyridinyl intermediate: This step involves the chlorination of pyridine to obtain 5-chloropyridine.
Introduction of the hexafluoropropyl group: The hexafluoropropyl group is introduced through a nucleophilic substitution reaction using a suitable hexafluoropropylating agent.
Coupling with pentanamide: The final step involves coupling the chloropyridinyl intermediate with pentanamide under appropriate reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, nucleophilic catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester
- N-(5-chloropyridin-2-yl)carbamoylformate
- N-(5-chloropyridin-2-yl)amino-2-oxoacetate
Uniqueness
N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14ClF6N3O |
|---|---|
Molecular Weight |
377.71 g/mol |
IUPAC Name |
N-[2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]pentanamide |
InChI |
InChI=1S/C13H14ClF6N3O/c1-2-3-4-10(24)23-11(12(15,16)17,13(18,19)20)22-9-6-5-8(14)7-21-9/h5-7H,2-4H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
RZITYWKRPWBSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11488938.png)
![Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-](/img/structure/B11488939.png)
![2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11488943.png)
![(1Z)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11488961.png)
![2H-Pyran-4-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]tetrahydro-2,2-dimethyl-4-(1-methylethyl)-](/img/structure/B11488966.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-4-methoxybenzamide](/img/structure/B11488968.png)

![N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide](/img/structure/B11488977.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide](/img/structure/B11488982.png)
![5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B11488986.png)
![N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide](/img/structure/B11489000.png)
![Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate](/img/structure/B11489004.png)
![Tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B11489005.png)

